

Preclinical Efficacy of BAY1163877 in Combination with Immunotherapy: A Comparative Guide

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Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

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The strategic combination of targeted therapies with immunotherapies is a burgeoning area of oncology research. This guide provides a comparative analysis of the preclinical data supporting the combination of **BAY1163877** (rogaratinib), a pan-fibroblast growth factor receptor (FGFR) inhibitor, with immunotherapy. As a direct preclinical comparison for **BAY1163877** is not extensively published, this guide leverages detailed preclinical findings from the combination of a similar FGFR inhibitor, erdafitinib, with an immune checkpoint inhibitor, providing a robust framework for understanding the potential of this therapeutic strategy.

Executive Summary

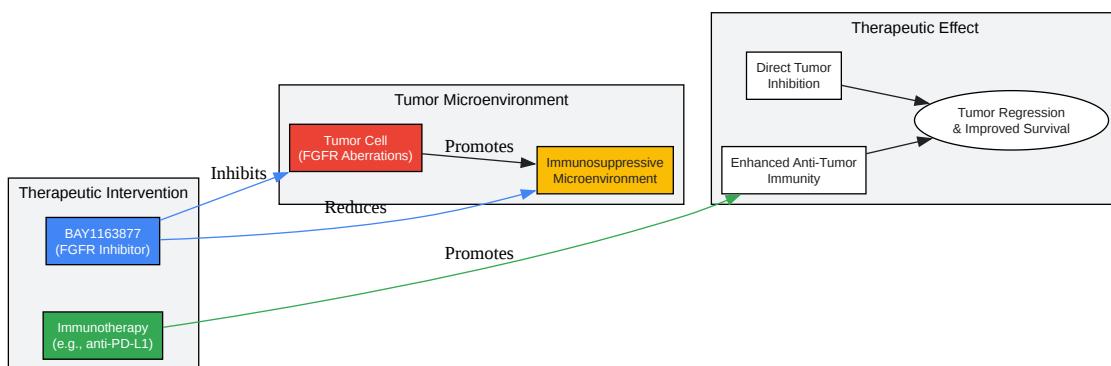
Preclinical evidence strongly suggests that combining FGFR inhibitors with immune checkpoint blockade can enhance anti-tumor immunity and improve therapeutic outcomes. While specific preclinical studies on **BAY1163877** combined with immunotherapy are not publicly detailed, the clinical development of the FORT-2 trial, which evaluates **BAY1163877** with the anti-PD-L1 antibody atezolizumab, was based on preclinical models demonstrating enhanced survival and anti-tumor activity.^{[1][2]} This guide presents a comparative overview, with a focus on the well-documented preclinical studies of erdafitinib plus anti-PD-1 therapy as a surrogate to illustrate the mechanistic rationale and expected outcomes for such combinations.

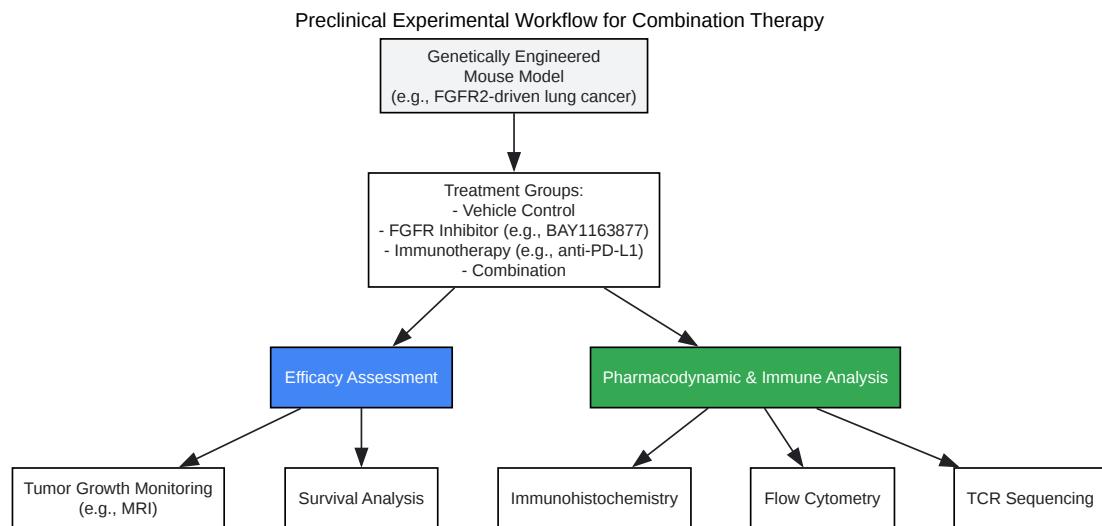
Mechanism of Action: A Synergistic Approach

FGFR signaling has been implicated in creating an immunosuppressive tumor microenvironment.^[1] Inhibition of the FGFR pathway can potentially reverse these effects, thereby sensitizing tumors to immune checkpoint inhibitors.^[1] The combination of an FGFR inhibitor with an immunotherapy agent is hypothesized to work through a dual mechanism:

- Direct Tumor Inhibition: The FGFR inhibitor directly targets cancer cells with aberrant FGFR signaling, leading to reduced proliferation and survival.
- Immune Microenvironment Modulation: The FGFR inhibitor alters the tumor microenvironment, potentially by increasing T-cell infiltration and reducing immunosuppressive cells, thus priming the tumor for an effective anti-tumor immune response.
- Enhanced T-Cell Activity: The immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1) relieves the brakes on the immune system, allowing for a more robust and sustained T-cell-mediated attack on the tumor cells.

Synergistic Mechanism of FGFR Inhibition and Immunotherapy





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References

- 1. Rogaratinib Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]

- To cite this document: BenchChem. [Preclinical Efficacy of BAY1163877 in Combination with Immunotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1191585#bay1163877-combination-with-immunotherapy-in-preclinical-models\]](https://www.benchchem.com/product/b1191585#bay1163877-combination-with-immunotherapy-in-preclinical-models)

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